
L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated peptide synthesizers. These machines can handle large volumes and multiple synthesis cycles, ensuring high yield and purity. The process involves:
Automated SPPS: Using automated synthesizers to perform repetitive coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized peptide.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the peptide’s structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents like carbodiimides can be used for coupling reactions.
Major Products Formed
Disulfide Bonds: Formed through oxidation of cysteine residues.
Modified Peptides: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the development of biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of peptides like L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid depends on their specific sequence and structure. Generally, they can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Bradykinin: A peptide that plays a role in inflammation and blood pressure regulation.
Uniqueness
L-Cysteinylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is unique due to its specific sequence and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
800368-41-6 |
|---|---|
Fórmula molecular |
C21H36N10O10S |
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H36N10O10S/c22-10(9-42)18(38)28-6-14(33)26-5-13(32)27-7-15(34)30-11(2-1-3-25-21(23)24)19(39)29-8-16(35)31-12(20(40)41)4-17(36)37/h10-12,42H,1-9,22H2,(H,26,33)(H,27,32)(H,28,38)(H,29,39)(H,30,34)(H,31,35)(H,36,37)(H,40,41)(H4,23,24,25)/t10-,11-,12-/m0/s1 |
Clave InChI |
KWZFRYUWKUCOHF-SRVKXCTJSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



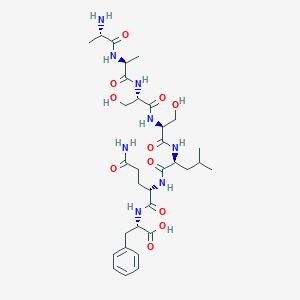


![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
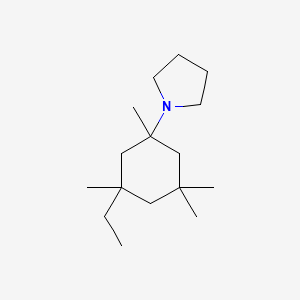
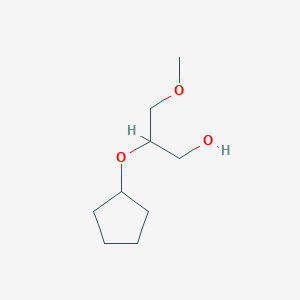
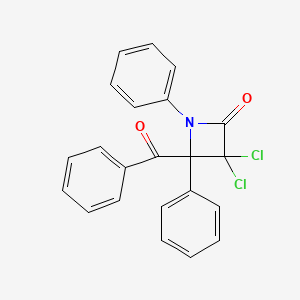
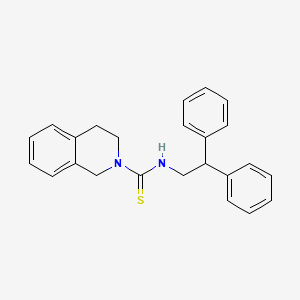
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
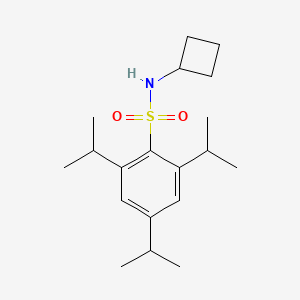

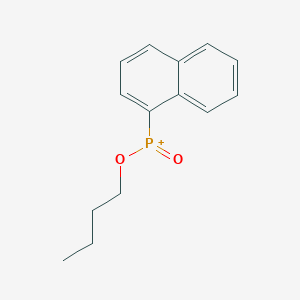
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
